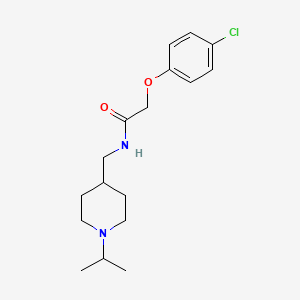

2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O2/c1-13(2)20-9-7-14(8-10-20)11-19-17(21)12-22-16-5-3-15(18)4-6-16/h3-6,13-14H,7-12H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJKCIHJVOQMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide typically involves the following steps:

Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

Synthesis of the piperidine derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or cyclization reactions.

Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the piperidine derivative using a suitable coupling reagent, such as carbodiimides, under mild conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

Medicine: Potential therapeutic applications could include its use as a drug candidate for treating specific diseases.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, influencing physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Diversity in Acetamide Derivatives: The target compound’s isopropylpiperidinylmethyl group distinguishes it from oxadiazole-containing analogs (e.g., 11g, 11h) . The replacement of oxadiazole with a piperidine ring may enhance blood-brain barrier penetration or reduce metabolic degradation, as piperidines are common in CNS-targeting drugs . Compared to Goxalapladib, a clinical-stage compound with a naphthyridine core and trifluoromethyl groups, the target compound has a simpler scaffold, suggesting lower molecular weight (~397 vs.

Impact of Substituents on Physicochemical Properties: The 4-chlorophenoxy group is conserved across multiple analogs (e.g., 11g, 11h, target compound), likely contributing to hydrophobic interactions in target binding .

Synthetic and Analytical Trends :

- Synthesis of analogs like 11g and 11h involves TEA-mediated coupling and silica-gel chromatography, suggesting similar routes for the target compound .

- Isomer ratios (e.g., 3:1 in 11h) highlight conformational flexibility in N-substituted acetamides, which could influence the target compound’s stereochemical purity .

Research Implications and Gaps

- Pharmacological Potential: While oxadiazole analogs (11g, 11h) show proteasome inhibition, the target compound’s piperidine moiety warrants evaluation against neurodegenerative or inflammatory targets .

- Synthetic Optimization: Comparative melting points (e.g., 108–136°C for 11g/11h vs. unknown for the target compound) suggest the need for crystallization studies to improve stability .

- Biological Data Deficiency: No direct activity or toxicity data exist for the target compound, necessitating in vitro/in vivo profiling to validate hypotheses derived from structural analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-chlorophenoxy)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with coupling a chlorophenoxy acetic acid derivative to a piperidine intermediate. For example, the piperidine ring may be functionalized via reductive amination using isopropylamine, followed by amide bond formation with chlorophenoxyacetic acid. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization. Structural confirmation requires NMR (¹H, ¹³C), mass spectrometry (HRMS), and IR spectroscopy to validate the acetamide linkage and substituent positions .

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies protons on the piperidine ring (δ 1.2–3.5 ppm), isopropyl group (δ 1.0–1.5 ppm), and chlorophenoxy moiety (δ 6.8–7.4 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.

- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 377.18 for C₁₉H₂₆ClN₂O₂).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects synthetic by-products .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer : The compound is typically soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethanol. Stability tests under varying pH (2–12) and temperatures (4°C–40°C) should be conducted via accelerated degradation studies monitored by HPLC. Storage recommendations include inert atmospheres (argon) and desiccated conditions at –20°C to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can researchers optimize reaction yields during large-scale synthesis?

- Methodological Answer : Yield optimization requires kinetic studies to identify rate-limiting steps (e.g., amide coupling). Strategies include:

- Catalysis : Using HATU or EDCI/HOBt for efficient amide bond formation.

- Temperature Control : Maintaining 0–5°C during exothermic steps (e.g., acyl chloride formation).

- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance reagent solubility.

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or target specificity. Resolution steps include:

- Purity Reassessment : Quantify impurities via LC-MS and compare against bioactivity.

- Orthogonal Assays : Validate receptor binding (SPR, ITC) alongside cellular activity (e.g., cAMP assays for GPCR targets).

- Structural Confirmation : X-ray crystallography or NOESY NMR ensures correct stereochemistry, which impacts binding .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Autodock Vina or Schrödinger Suite models binding poses to receptors (e.g., serotonin or dopamine receptors).

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability and key residues (e.g., π-π stacking with Phe residues).

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinities and guides SAR modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.